molecular formula C10H12F3N3 B6271245 3-(piperidin-2-yl)-6-(trifluoromethyl)pyridazine CAS No. 2680528-00-9

3-(piperidin-2-yl)-6-(trifluoromethyl)pyridazine

Cat. No.: B6271245
CAS No.: 2680528-00-9
M. Wt: 231.2
InChI Key:
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Description

3-(piperidin-2-yl)-6-(trifluoromethyl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a piperidin-2-yl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-2-yl)-6-(trifluoromethyl)pyridazine typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-2-yl)-6-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-2-yl or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with new functional groups.

Scientific Research Applications

3-(piperidin-2-yl)-6-(trifluoromethyl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(piperidin-2-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(piperidin-2-yl)-6-methylpyridazine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(piperidin-2-yl)-6-chloropyridazine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

3-(piperidin-2-yl)-6-(trifluoromethyl)pyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s potential as a pharmacological agent and its utility in various chemical reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(piperidin-2-yl)-6-(trifluoromethyl)pyridazine involves the reaction of 2-chloro-5-(trifluoromethyl)pyridazine with piperidine in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)pyridazine", "Piperidine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-(trifluoromethyl)pyridazine in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add piperidine and base to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours).", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS No.

2680528-00-9

Molecular Formula

C10H12F3N3

Molecular Weight

231.2

Purity

90

Origin of Product

United States

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